

Unlocking Carbohydrate Metabolism: Application and Protocols for D-Galactose-¹³C-1

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Compound of Interest

Compound Name: D-Galactose-13C-1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-¹³C-1 is a stable isotope-labeled monosaccharide that serves as a powerful tool for investigating carbohydrate metabolism in both healthy and diseased states. By tracing the metabolic fate of the ¹³C-labeled galactose, researchers can gain valuable insights into enzyme activity, pathway flux, and the impact of therapeutic interventions. This document provides detailed application notes and protocols for utilizing D-Galactose-¹³C-1 to study carbohydrate metabolism, with a focus on its use in diagnosing and understanding metabolic disorders and its emerging role in drug development.

Stable isotopes like ¹³C are increasingly used in drug development as tracers to quantify metabolic and pharmacokinetic profiles of drug molecules.[1] D-Galactose-¹³C-1, in particular, is valuable for metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Applications in Studying Carbohydrate Metabolism

The primary application of D-Galactose-¹³C-1 lies in its ability to trace the Leloir pathway of galactose metabolism. Deficiencies in the enzymes of this pathway lead to the genetic disorder galactosemia. D-Galactose-¹³C-1 is instrumental in assessing the residual enzyme activity and the overall galactose oxidation capacity in these patients.[2][3]

Beyond galactosemia, D-Galactose- ^{13}C -1 is utilized in:

- **Liver Function Assessment:** The metabolism of galactose primarily occurs in the liver, making D-Galactose- ^{13}C -1 a probe for hepatic function. The ^{13}C -Galactose Breath Test is a non-invasive method to assess liver function and can help stratify patients with cirrhosis.[4][5][6]
- **Oncology Research:** Cancer cells can exhibit altered galactose metabolism.[7] Tracing galactose metabolism with D-Galactose- ^{13}C -1 can help identify metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention.[7]
- **Drug Development:** D-galactose is explored as a vector for prodrug design to target specific tissues, such as the liver and cancerous cells, thereby increasing drug selectivity and reducing toxicity.[8] The use of D-Galactose- ^{13}C -1 can aid in the preclinical and clinical development of these targeted therapies by allowing for precise tracking of the drug's metabolic fate.

Key Experiments and Protocols

The ^{13}C -Galactose Breath Test (GBT)

The GBT is a non-invasive method to measure the in vivo oxidation of galactose to CO_2 . [3] The rate of $^{13}\text{CO}_2$ exhalation reflects the activity of the enzymes involved in galactose metabolism, primarily in the liver.[4]

Experimental Protocol:

- **Patient Preparation:**
 - Patients should fast for a minimum of 2 hours before the test.[3]
 - For at least 24 hours prior to the test, patients should adhere to a galactose-restricted diet to prevent dilution of the ^{13}C label with unlabeled galactose from the diet.[9]
- **Baseline Sample Collection:**
 - Collect two baseline breath samples before administering the D-Galactose- ^{13}C -1.[9]

- Instruct the patient to take a deep breath, hold it for 3 seconds, and then exhale into a collection tube.[9]
- Administration of D-Galactose- ^{13}C -1:
 - Administer an oral dose of 7 mg/kg of D-Galactose- ^{13}C -1 dissolved in water.[3][9] For liver function assessment in adults, doses of 100 mg of ^{13}C -galactose with 25 g/m² of unlabeled carrier galactose have been used.[4]
- Post-Dose Breath Sample Collection:
 - Collect breath samples at 30, 60, 90, and 120 minutes after ingestion.[9] For liver function studies, sampling can extend up to 4 hours at 30-minute intervals.[4]
- Sample Analysis:
 - Analyze the $^{13}\text{CO}_2/^{12}\text{CO}_2$ ratio in the collected breath samples using Isotope Ratio Mass Spectrometry (IRMS).
- Data Analysis:
 - Calculate the cumulative percentage dose of administered ^{13}C recovered as $^{13}\text{CO}_2$ in the exhaled air (CUMPCD).[3][9]

Data Presentation:

Table 1: ^{13}C -Galactose Breath Test Results in Different Patient Populations

| Patient Group | n | Median CUMPCD at 120 min (%) | Range | Reference |
|------------------------|----|------------------------------|-------------|--|
| Classical Galactosemia | 34 | 0.29 | 0.08–7.51 | [3] [10] |
| Homozygous p.Ser135Leu | 2 | 9.44 | 8.66–10.22 | [3] [10] |
| NBS Detected Variant | 4 | 13.79 | 12.73–14.87 | [3] [10] |
| Healthy Controls | 4 | 9.29 | 8.94–10.02 | [3] [10] |

NBS: Newborn Screening

Analysis of ^{13}C -Galactose and its Metabolites in Plasma

This method allows for the sensitive determination of D-galactose and its ^{13}C -labeled metabolites in plasma, providing a direct measure of galactose turnover.[\[11\]](#)

Experimental Protocol:

- Sample Collection:
 - Collect blood samples from fasting subjects.
- Sample Preparation:
 - Add a known amount of D-[U- $^{13}\text{C}_6$]Galactose to the plasma sample as an internal standard.[\[11\]](#)
 - Remove D-glucose from the plasma by treatment with D-glucose oxidase.[\[11\]](#)
 - Purify the sample using ion-exchange chromatography.[\[11\]](#)
 - Prepare aldononitrile pentaacetate derivatives for GC-MS analysis.[\[11\]](#)

- GC-MS Analysis:
 - Perform Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
 - Monitor the $[MH-60]^+$ ion intensities at m/z 328, 329, and 334 to assess ^{12}C -, ^{13}C -1-, and U - $^{13}C_6$ -labeled D-galactose, respectively.[\[11\]](#)
- Data Analysis:
 - Quantify the D-galactose concentration based on the ^{13}C -labeled internal standard.[\[11\]](#)

Data Presentation:

Table 2: Plasma D-Galactose Concentrations in Different Subject Groups

| Subject Group | n | Mean Plasma D-Galactose ($\mu\text{mol/L}$) \pm SD | Reference |
|------------------------|----|---|----------------------|
| Healthy Adults | 16 | 0.12 ± 0.03 | [11] |
| Diabetic Patients | 15 | 0.11 ± 0.04 | [11] |
| Classical Galactosemia | 10 | 1.44 ± 0.54 | [11] |
| Heterozygous Parents | 5 | 0.17 ± 0.07 | [11] |

Metabolic Fate Analysis in Tissues and Cells using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify ^{13}C -labeled metabolites in cell and tissue extracts, providing a detailed picture of the metabolic fate of D-Galactose- ^{13}C -1.[\[8\]](#)[\[12\]](#)

Experimental Protocol:

- Cell/Tissue Culture and Labeling:

- Incubate cells (e.g., lymphoblasts, fibroblasts) or administer to animal models D-Galactose- ^{13}C -1 (e.g., 1 mM for 2.5 and 5 hours for lymphoblasts).[\[12\]](#)
- Metabolite Extraction:
 - Harvest cells or tissues and perform a metabolite extraction (e.g., using a perchloric acid extraction).
- NMR Spectroscopy:
 - Acquire ^{13}C NMR spectra of the extracts.
 - Identify and quantify the signals corresponding to D-Galactose- ^{13}C -1 and its downstream metabolites (e.g., galactose-1-phosphate, galactitol, UDP-galactose, UDP-glucose).[\[12\]](#)
- Data Analysis:
 - Compare the levels of ^{13}C -labeled metabolites between different cell types or experimental conditions.

Data Presentation:

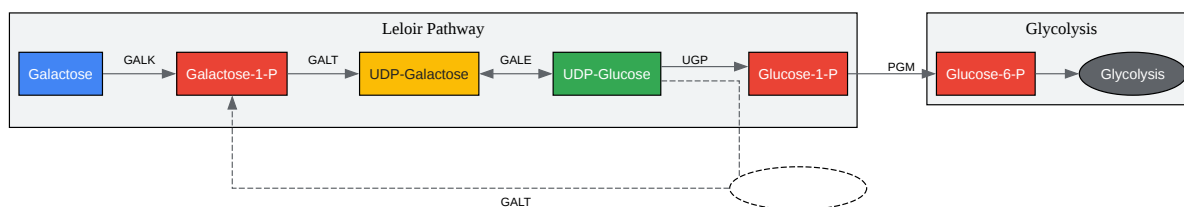
Table 3: Galactose Metabolite Levels in Lymphoblasts from Galactosemic and Normal Individuals

| Metabolite | Genotype | Metabolite Level (relative to normal) | Reference |
|--------------------------------|----------------------------------|--|-----------|
| Galactose-1-Phosphate (Gal-1P) | Galactosemic (various mutations) | 2 to 3 times higher | [12] |
| Galactitol | Galactosemic (various mutations) | Not significantly different | [12] |
| UDP-galactose (UDPgal) | Q188R and S135L mutations | Lower than normal | [12] |
| UDP-glucose (UDPglu) | Q188R and S135L mutations | Lower than normal | [12] |
| Labeled Ribose | GALT deletion | Not detectable | [12] |

Metabolic Pathways and Visualizations

The Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway, which converts galactose to glucose-1-phosphate.

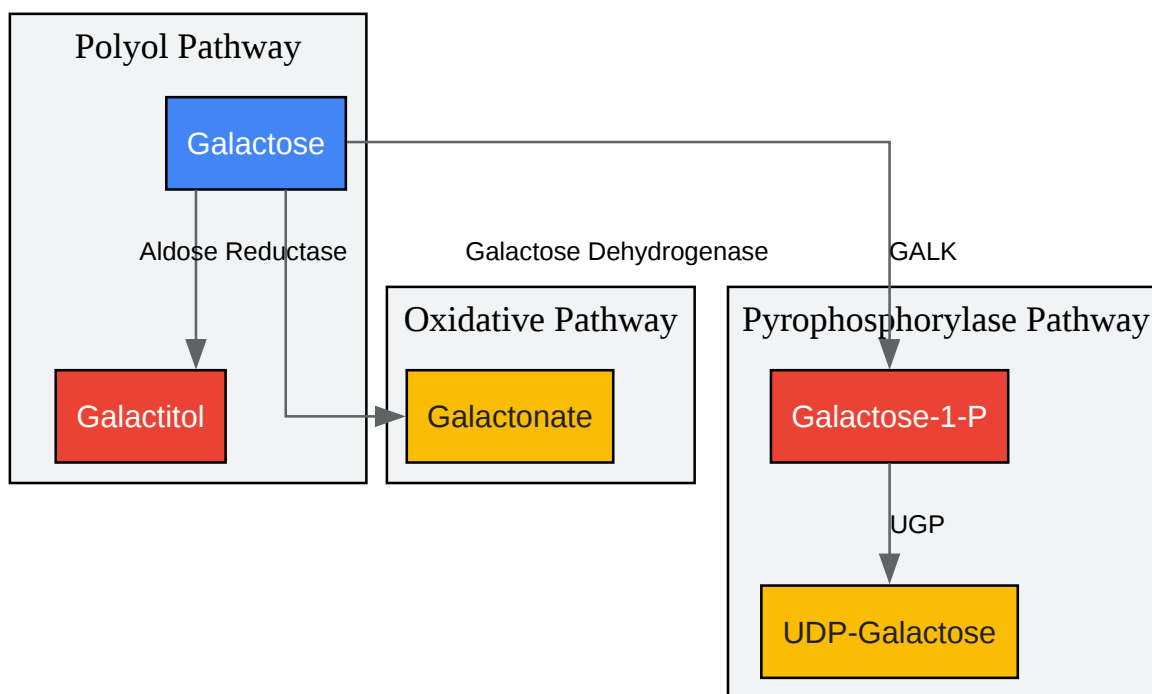


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Caption: The Leloir Pathway for galactose metabolism.

Alternative Pathways of Galactose Metabolism

In cases of deficiencies in the Leloir pathway enzymes, such as in galactosemia, alternative pathways become more active.

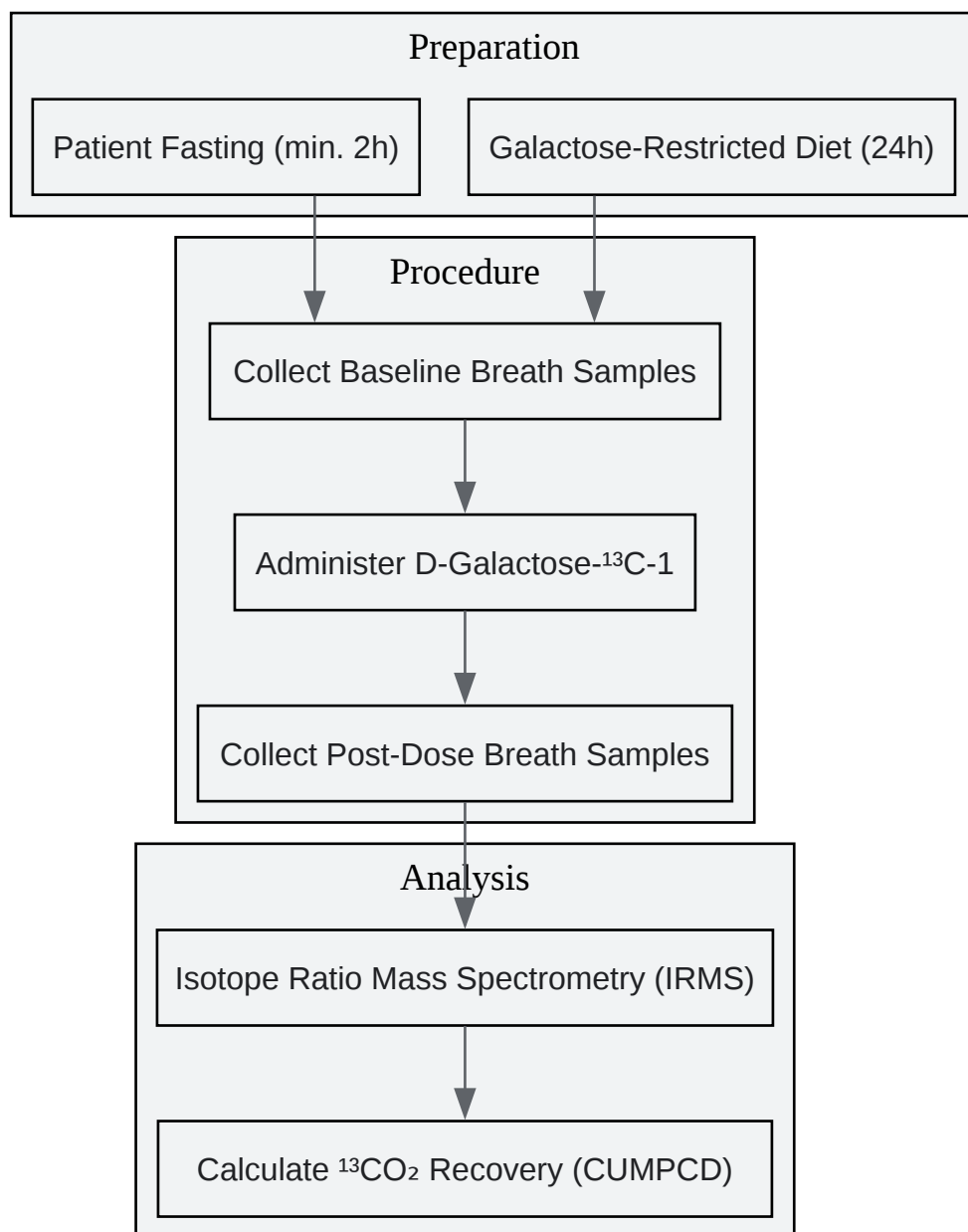


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Caption: Alternative pathways of galactose metabolism.

Experimental Workflow for ^{13}C -Galactose Breath Test

The following diagram illustrates the workflow for the ^{13}C -Galactose Breath Test.



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Caption: Workflow for the ^{13}C -Galactose Breath Test.

Conclusion

D-Galactose- ^{13}C -1 is an indispensable tool for elucidating the complexities of carbohydrate metabolism. The protocols and data presented herein provide a framework for researchers, scientists, and drug development professionals to effectively utilize this stable isotope tracer in

their studies. From non-invasively assessing metabolic diseases to providing critical data for the development of targeted therapies, the applications of D-Galactose-¹³C-1 continue to expand, promising further advancements in our understanding and treatment of metabolic disorders.

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